molecular formula C6H10ClN3O2S B572386 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride CAS No. 1332495-34-7

2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride

Cat. No.: B572386
CAS No.: 1332495-34-7
M. Wt: 223.675
InChI Key: RCYOJOMNQNAQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride is a key chemical intermediate in medicinal chemistry and anticancer research. The 1,3,4-thiadiazine scaffold is a privileged structure in drug discovery, known for its ability to interact with critical biological targets and impart favorable physicochemical properties to drug candidates . This compound serves as a versatile building block for the synthesis of novel heterocyclic compounds, particularly in the development of type II c-Met kinase inhibitors . The mesoionic nature of the thiadiazine ring facilitates crossing of cellular membranes, enabling interaction with intracellular targets, while the sulphur atom enhances liposolubility . Researchers utilize this ethyl ester derivative to explore new chemical space in the search for inhibitors targeting protein kinases like c-Met, a receptor tyrosine kinase whose dysregulation is a driver in numerous human solid tumors . The compound's structure allows it to be incorporated as a central linker moiety designed to form crucial hydrogen bonds within the ATP-binding pocket of kinases, contributing to enhanced potency and selectivity in lead compounds . Its application is fundamental in constructing small-molecule libraries for high-throughput screening against oncological and other disease targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-6H-1,3,4-thiadiazine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)4-3-12-6(7)9-8-4;/h2-3H2,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYOJOMNQNAQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(SC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroformate with thiosemicarbazide, followed by cyclization in the presence of a base. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thiadiazine derivatives

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride. The compound has been evaluated against various bacterial strains including both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antitumor Potential

Research indicates that derivatives of thiadiazine compounds can exhibit antitumor properties. This compound has been synthesized and tested for its efficacy against various cancer cell lines:

  • Case Study : A study published in the European Journal of Medicinal Chemistry reported that modified thiadiazines showed promising results in inhibiting tumor growth in vitro .

Synthesis of Bioactive Compounds

This compound serves as a precursor for the synthesis of various bioactive molecules through multicomponent reactions. Its ability to participate in diverse synthetic pathways makes it valuable in drug development:

  • Synthetic Applications : The compound has been utilized in the synthesis of novel pyrazole derivatives which have shown enhanced biological activities .

Pharmacological Research

The pharmacological potential of this compound extends to its role as a lead compound for developing new drugs targeting specific diseases:

  • Research Insights : Studies have indicated that the compound can modulate specific biological pathways, making it a candidate for further pharmacological investigations .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineConcentration (µg/mL)Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli50
AntitumorVarious cancer cell linesVaries

Table 2: Synthetic Methods Involving this compound

Synthesis MethodProductYield (%)Reference
Multicomponent ReactionPyrazole derivativesUp to 97
Condensation ReactionNovel thiadiazine analogsVaries

Mechanism of Action

The mechanism of action of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features allow it to interact with various biological targets, leading to a range of pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • IUPAC Name : Ethyl 2-amino-6H-[1,3,4]thiadiazine-5-carboxylate hydrochloride
  • Molecular Formula : C4_4H6_6ClN3_3O2_2S
  • Molecular Weight : 195.63 g/mol
  • CAS Number : 1171535-57-1

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazides with ethyl chloroformate under basic conditions. Common reaction conditions include:

  • Temperature : 50–70°C
  • Solvent : Polar solvents such as ethanol or methanol
  • Catalyst : Sodium hydroxide or potassium carbonate

Antimicrobial Activity

Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds related to 2-Amino-6H-[1,3,4]thiadiazine displayed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, suggesting moderate to strong antimicrobial activity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies:

  • In a rat model of carrageenan-induced paw edema, the compound showed a reduction in inflammation comparable to standard anti-inflammatory drugs .
  • The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Activity

The anticancer properties of 2-Amino-6H-[1,3,4]thiadiazine derivatives have garnered attention:

  • A study reported that these compounds exhibited antiproliferative effects on various human cancer cell lines with IC50 values ranging from 10 to 50 µM .
  • The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of 2-Amino-6H-[1,3,4]thiadiazine is attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance.
  • Receptor Modulation : Interaction with cellular receptors can alter cell signaling pathways, influencing cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
Thiadiazole Derivative AThiadiazoleMIC = 64 µg/mLSignificant reduction in edemaIC50 = 25 µM
Thiadiazole Derivative BThiadiazoleMIC = 32 µg/mLModerate reduction in edemaIC50 = 30 µM
2-Amino-6H-[1,3,4]thiadiazineThiadiazineMIC = 128 µg/mLSignificant reduction in edemaIC50 = 15 µM

Case Studies

  • Antimicrobial Efficacy Study : In vitro tests on Staphylococcus aureus revealed that the compound inhibited growth effectively at concentrations as low as 32 µg/mL.
  • Inflammation Model Study : In a controlled experiment using carrageenan-induced edema in rats, the compound reduced swelling significantly compared to untreated controls.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with precursor molecules like 2-amino-thiazol-4(5H)-one or substituted indole derivatives. For example, esterification under reflux conditions (e.g., ethanol with sulfuric acid as a catalyst) is a critical step, as seen in the synthesis of analogous triazolo-thiadiazines . Key parameters include:

  • Reflux duration : 4–8 hours for ester intermediates.
  • Cyclization : Use of acetic acid or phosphorus oxychloride for ring closure .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

Advanced Question: How can researchers address discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer:
Contradictions in NMR or IR spectra often arise from tautomeric forms or impurities. For example, thiadiazine derivatives may exhibit keto-enol tautomerism, altering peak assignments. To resolve this:

  • Multi-technique validation : Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry data .
  • Dynamic NMR studies : Monitor temperature-dependent shifts to identify tautomeric equilibria .
  • Chromatographic purity checks : Use HPLC to confirm absence of byproducts (e.g., unreacted hydrazides) .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

Technique Purpose Example from Literature
¹H/¹³C NMR Confirm substituent positions and ring closureUsed for triazolo-thiadiazine derivatives to verify indole-thiadiazine fusion
IR Spectroscopy Identify functional groups (e.g., C=O, NH₂)Detection of ester carbonyl (~1700 cm⁻¹) in related compounds
Mass Spectrometry Determine molecular ion and fragmentation patternsESI-MS for verifying molecular weight of intermediates

Advanced Question: How can computational tools aid in designing novel derivatives with enhanced bioactivity?

Methodological Answer:
Retrosynthetic analysis and molecular docking are critical:

  • AI-driven synthesis planning : Tools like Reaxys or BKMS_METABOLIC predict feasible routes by analyzing reaction databases (e.g., one-step esterification protocols) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes) based on thiadiazine’s heterocyclic core .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with nematicidal activity .

Basic Question: What are common impurities in synthesized batches, and how are they mitigated?

Methodological Answer:
Frequent impurities include unreacted hydrazides or oxidized byproducts. Mitigation strategies:

  • Column chromatography : Separate impurities using silica gel with ethyl acetate/hexane gradients .
  • Acid-base washes : Remove unreacted amines or acids via pH-selective extraction .
  • Stoichiometric control : Optimize molar ratios (e.g., 1.1:1 for phenacyl bromides) to minimize side reactions .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability is pH- and temperature-sensitive:

  • Hydrolytic degradation : The ester group hydrolyzes in aqueous media (pH > 7), forming carboxylic acid derivatives. Stability studies in buffered solutions (pH 4–6) show <5% degradation over 30 days .
  • Thermal stability : Store at −15°C under anhydrous Argon to prevent decomposition .
  • Light sensitivity : Amber glass vials reduce photolytic cleavage of the thiadiazine ring .

Advanced Question: What strategies resolve low yields in cyclization steps during synthesis?

Methodological Answer:
Low yields often result from incomplete ring closure or competing reactions. Solutions include:

  • Catalyst optimization : Use DMAP or KOH to enhance nucleophilic attack during cyclization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 14 hours) for oxadiazole intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

Basic Question: How is biological activity assessed for derivatives of this compound?

Methodological Answer:
Standard assays include:

  • Antifungal testing : Agar diffusion assays against Candida albicans .
  • Nematicidal activity : Mortality rate assessments in Caenorhabditis elegans models .
  • Cytotoxicity screening : MTT assays on mammalian cell lines to determine IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.